molecular formula C15H21NO6S2 B2930483 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine CAS No. 1795086-36-0

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine

Cat. No. B2930483
CAS RN: 1795086-36-0
M. Wt: 375.45
InChI Key: OYMGUQQYLWCUMY-UHFFFAOYSA-N
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Description

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine, also known as DBIBSA, is a chemical compound that has been widely studied in the field of medicinal chemistry. This molecule has unique properties that make it a promising candidate for drug development, particularly in the treatment of cancer and other diseases.

Scientific Research Applications

Sulfonamides in Medical Applications

Sulfonamides, a group of compounds that share a common sulfonyl functional group, have been extensively studied for their therapeutic applications, particularly as antimicrobial agents. While the direct compound is not mentioned, the research on sulfonamides like salicylazosulfapyridine (SASP) and albendazole provides a perspective on how such compounds are utilized in medical research and treatment.

Ulcerative Colitis Treatment

Salicylazosulfapyridine has been used in treating ulcerative colitis, highlighting the application of sulfonamides in managing inflammatory bowel diseases. The drug's mechanism involves the modulation of inflammatory responses, although it can induce hemolysis in glucose-6-phosphate dehydrogenase (G6PD) deficient subjects, suggesting a need for caution in certain patient populations (Cohen, Rosenthal, & Karp, 1968).

Neurocysticercosis Treatment

Albendazole, another sulfonamide, is highlighted for its application in treating neurocysticercosis, an infection caused by the pork tapeworm. The compound's metabolism in patients, including the formation of albendazole sulfoxide and sulfone, is critical for its antiparasitic efficacy. The pharmacokinetics and interaction with other drugs, such as praziquantel, have been studied to optimize treatment protocols and improve outcomes (Marques, Takayanagui, & Lanchote, 2002).

Antiparasitic Treatment Efficiency

The plasma levels of albendazole sulfoxide, the active metabolite of albendazole, have been correlated with the treatment efficacy in patients with parenchymal neurocysticercosis. This research underscores the importance of drug metabolism and plasma concentration levels in achieving desired therapeutic outcomes (Arroyo et al., 2019).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(2-methylpropylsulfonyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6S2/c1-11(2)10-23(17,18)13-8-16(9-13)24(19,20)12-3-4-14-15(7-12)22-6-5-21-14/h3-4,7,11,13H,5-6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMGUQQYLWCUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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